Tibolone 3-Ethylene Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tibolone 3-Ethylene Ketal is a chemical compound with the CAS Registry number 677299-58-0 . It is categorized as an impurity and is not considered hazardous . It is related to Tibolone, a synthetic steroid hormone drug used for the treatment of menopausal symptoms .
Synthesis Analysis
The synthesis of acetals and ketals, such as Tibolone 3-Ethylene Ketal, can be achieved through the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without removing water . The process has many merits, such as a broad substrate scope, a wide range of reaction temperature, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .Molecular Structure Analysis
The molecular formula of Tibolone 3-Ethylene Ketal is C23H32O3 . The molecular weight is 360.5 g/mol . The structure of the compound can be represented in various forms including 2D and 3D conformers .Chemical Reactions Analysis
The acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid, without removing water . This process has been successfully applied to protect important organic compounds .Scientific Research Applications
Menopausal Symptom Management
Tibolone is recognized for its efficacy in managing climacteric symptoms in postmenopausal women. Studies highlight its benefits over traditional hormone replacement therapy (HRT) due to its unique properties and fewer side effects, such as the absence of withdrawal bleeding. Tibolone effectively reduces vasomotor symptoms and improves mood and libido, although more methodologically sound research is required to fully understand its impact on these aspects (Ross & Alder, 1995; Albertazzi, Di Micco, & Zanardi, 1998).
Osteoporosis Prevention and Treatment
Tibolone has shown promise in preventing and treating osteoporosis in postmenopausal women by influencing bone density and metabolism. Clinical and preclinical studies demonstrate that Tibolone not only prevents bone loss but also increases bone mineral density in women with established osteoporosis, making it a viable alternative to conventional HRT and other treatments like bisphosphonates and raloxifene (Berning, Bennink, & Fauser, 2001; Devogelaer, 2004).
Neuroprotective Properties
Emerging research suggests that Tibolone may exhibit neuroprotective properties, potentially improving mood, cognition, and reducing neuroinflammation in peri- and post-menopausal women. These findings indicate Tibolone's broader therapeutic applications beyond hormone replacement, offering insights into its role in the brain and its potential in treating mood disorders and cognitive decline (del Río et al., 2020).
Cardiovascular Health
Although not directly related to Tibolone 3-Ethylene Ketal, studies on Tibolone's effects suggest it may have implications for cardiovascular health in postmenopausal women. Research indicates Tibolone's potential in improving certain lipid profiles, though its androgenic action could influence HDL cholesterol levels. Further, Tibolone has been shown to induce peripheral vasodilation without affecting blood pressure or cardiac output, hinting at its cardiovascular safety profile and its potential benefits over traditional HRT (Albertazzi, Di Micco, & Zanardi, 1998).
Safety And Hazards
properties
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-4-22(24)9-7-19-20-15(2)13-16-14-23(25-11-12-26-23)10-6-17(16)18(20)5-8-21(19,22)3/h1,15,18-20,24H,5-14H2,2-3H3/t15-,18-,19+,20-,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZIIFYCFVQGAR-LADQHVHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(C5(CC4)C)(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC3(C2)OCCO3)[C@@H]4[C@@H]1[C@@H]5CC[C@]([C@]5(CC4)C)(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858482 |
Source
|
Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tibolone 3-Ethylene Ketal | |
CAS RN |
677299-58-0 |
Source
|
Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.